Seladelpar

Descripción general

Descripción

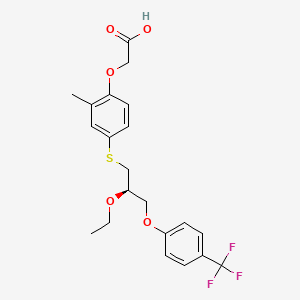

Seladelpar, también conocido por su nombre químico ácido 2-[4-[(2R)-2-etoxi-3-[4-(trifluorometil)fenoxi]propil]sulfanil-2-metilfenoxi]acético, es un agonista potente y selectivo del receptor activado por proliferador de peroxisomas delta (PPARδ). Se está investigando principalmente por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos como dislipidemia, síndrome metabólico, diabetes tipo 2 y esteatohepatitis no alcohólica (NASH) .

Aplicaciones Científicas De Investigación

Seladelpar ha mostrado promesa en varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los agonistas del PPARδ y sus propiedades químicas.

Biología: Investigado por su papel en la modulación del metabolismo lipídico y las vías inflamatorias.

Medicina: En ensayos clínicos para tratar la colangitis biliar primaria (CBP), dislipidemia, síndrome metabólico, diabetes tipo 2 y NASH

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades metabólicas y hepáticas.

Mecanismo De Acción

Seladelpar ejerce sus efectos activando el receptor activado por proliferador de peroxisomas delta (PPARδ). Esta activación conduce a:

Inhibición de la síntesis de ácidos biliares: Reduce la expresión de la 7 alfa-hidroxilasa del colesterol (CYP7A1), una enzima clave en la síntesis de ácidos biliares.

Reducción de la absorción de colesterol: Disminuye la expresión de la proteína similar a Niemann-Pick C1-Like 1, reduciendo la absorción del colesterol dietético.

Efectos antiinflamatorios: Modula las vías inflamatorias, reduciendo la inflamación hepática y mejorando la función hepática.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Seladelpar implica múltiples pasos, comenzando con la preparación de intermedios clave. El proceso generalmente incluye los siguientes pasos:

Formación del intermedio etoxi: El paso inicial implica la reacción de bromuro de 2-etoxi-3-(4-trifluorometilfenoxi)propilo con un compuesto de tiol adecuado para formar el intermedio etoxi.

Reacción de acoplamiento: El intermedio etoxi se acopla luego con ácido 2-metilfenoxiacético en condiciones de reacción específicas para producir this compound.

Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar que el producto final cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones: Seladelpar experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, afectando sus propiedades farmacológicas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos fenoxi y etoxi, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y tioles en condiciones básicas.

Principales productos formados:

Productos de oxidación: Sulfoxidos y sulfonas.

Productos de reducción: Formas reducidas de this compound.

Productos de sustitución: Varios derivados con propiedades farmacológicas modificadas.

Comparación Con Compuestos Similares

Seladelpar se compara con otros agonistas del PPAR como:

Elafibranor: Un agonista dual del PPARα/δ utilizado para tratar el NASH.

GW501516: Otro agonista del PPARδ investigado para trastornos metabólicos.

Singularidad de this compound:

Compuestos similares:

- Elafibranor

- GW501516

La selectividad y eficacia únicas de this compound lo convierten en un candidato prometedor para tratar diversas enfermedades metabólicas y hepáticas.

Propiedades

IUPAC Name |

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3O5S/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHYSEDOYMYMNM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045332 | |

| Record name | Seladelpar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-79-5 | |

| Record name | 2-[4-[[(2R)-2-Ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]thio]-2-methylphenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851528-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seladelpar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851528795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seladelpar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seladelpar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELADELPAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C00L34NB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of seladelpar?

A1: this compound is a potent and selective agonist of peroxisome proliferator-activated receptor-delta (PPARδ) [, , , , ].

Q2: How does this compound's interaction with PPARδ affect bile acid synthesis?

A2: this compound, through PPARδ activation, suppresses bile acid synthesis by reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) in hepatocytes. This reduction is mediated via the fibroblast growth factor 21 (FGF21) signaling pathway [, ].

Q3: What are some of the downstream effects of this compound's action on PPARδ in the context of nonalcoholic steatohepatitis (NASH)?

A3: this compound treatment leads to a reorganization of metabolic gene expression, particularly promoting peroxisomal and mitochondrial lipid oxidation. This results in a reduction in liver steatosis and fibrosis [].

Q4: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided scientific research papers do not disclose detailed structural information like molecular formula, weight, or spectroscopic data for this compound.

Q5: How do structural modifications of this compound or similar compounds affect their activity and selectivity towards different PPAR subtypes (α, δ, γ)?

A5: While the provided research doesn't delve into specific structural modifications of this compound, studies comparing it with other PPAR agonists like lanifibranor and elafibranor offer insights. These compounds, with varying PPAR subtype selectivity, exhibit different binding modes within the ligand-binding pockets of PPARα/δ/γ, leading to varied potencies and efficacies in activating these subtypes [, ]. This suggests that even minor structural changes can significantly impact PPAR subtype selectivity and activation.

Q6: What is the relationship between this compound dosage and observed effects on interleukin-31 (IL-31) levels and pruritus in primary biliary cholangitis (PBC) patients?

A6: Research indicates a dose-dependent decrease in serum IL-31 levels with this compound treatment in PBC patients. Both 5mg and 10mg daily doses showed significant reductions compared to placebo, with the 10mg dose demonstrating a more pronounced effect. This reduction in IL-31 correlates with improvements in pruritus [].

Q7: How does this compound's impact on bile acid levels relate to its anti-pruritic effects in PBC patients?

A7: this compound treatment effectively reduces both serum IL-31 and bile acid levels in PBC patients. Notably, the decrease in both these parameters strongly correlates with each other and with observed improvements in pruritus, suggesting a mechanistic link []. This suggests that this compound's ability to lower bile acid levels contributes to its anti-pruritic effects in PBC.

Q8: Has this compound demonstrated efficacy in improving liver function markers in preclinical models of NASH?

A8: Yes, in mouse models of NASH, this compound treatment markedly improved plasma markers of liver function []. This suggests its potential as a therapeutic agent for NASH.

Q9: What are the key findings from clinical trials investigating this compound's efficacy in PBC patients with an inadequate response to ursodeoxycholic acid (UDCA)?

A9: Clinical trials like ENHANCE have shown that this compound 10mg daily leads to significant improvements in liver biochemistry and pruritus in PBC patients who haven't responded well to UDCA. Specifically, a higher percentage of patients on this compound achieved a composite biochemical response, including reduced alkaline phosphatase levels, compared to placebo [, ]. Additionally, this compound treatment resulted in a significant reduction in pruritus scores [, , ].

Q10: What is the impact of this compound treatment on long-term outcomes, such as transplant-free survival, in PBC patients?

A10: Studies indicate that treating PBC patients with this compound for 52 weeks leads to improvements in the GLOBE PBC score, a validated predictor of transplant-free survival [, ]. This suggests that this compound may contribute to improved long-term outcomes for PBC patients.

Q11: Were there any safety concerns raised during the clinical development of this compound, and if so, how were they addressed?

A11: While early clinical development of this compound was hampered by safety concerns, potentially related to liver toxicity [], subsequent trials seem to have addressed these issues. In the ENHANCE trial, for instance, no serious treatment-related adverse events were reported []. This suggests that with careful patient selection and monitoring, this compound can be used safely and effectively.

Q12: How does the safety and tolerability profile of this compound compare to placebo in PBC patients?

A12: Clinical trials show that the incidence and severity of adverse events reported were similar between this compound and placebo groups [, ]. This indicates a favorable safety and tolerability profile for this compound in the treatment of PBC.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.